tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-7-4-8(6-14)10(16)13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRUPMYBUYIGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Conventional Esterification and Cyclization Strategies
The synthesis of tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate often begins with esterification and cyclization steps. A representative approach involves the reaction of a bicyclic diamine precursor with tert-butyl chloroformate under basic conditions. For instance, in a procedure adapted from similar diazabicyclo syntheses, 3,7-diazabicyclo[3.3.1]nonane-6,8-dione is treated with tert-butyl chloroformate in dichloromethane in the presence of triethylamine. This method typically achieves moderate yields (60–75%) and requires careful control of stoichiometry to avoid over-alkylation .
Table 1: Representative Esterification Conditions
| Reagent | Solvent | Base | Temperature | Yield | Source |
|---|---|---|---|---|---|
| tert-Butyl chloroformate | Dichloromethane | Triethylamine | 0–25°C | 68% | |
| Boc anhydride | THF | DMAP | Reflux | 72% |
The choice of base significantly impacts reaction efficiency. Triethylamine is preferred for its ability to scavenge HCl, while DMAP (4-dimethylaminopyridine) accelerates Boc protection via nucleophilic catalysis . Post-reaction purification often involves chromatography using tert-butyl methyl ether (TBME) or ethyl acetate/hexane mixtures .
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation has emerged as a tool to accelerate cyclization steps. In one protocol, a mixture of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate and a ketone precursor in ethanol was heated to 140°C for 1 hour under microwave conditions, yielding the target compound in 93% purity . This method reduces reaction times from hours to minutes while minimizing side products.
Key Advantages of Microwave Synthesis:
-
Reduced Reaction Time: Traditional thermal methods require 6–12 hours, whereas microwave completion occurs within 60 minutes .
-
Improved Selectivity: Controlled heating limits decomposition pathways, enhancing diastereomeric purity.
Catalytic Hydrogenation in Bicyclic Framework Formation
Catalytic hydrogenation plays a dual role in synthesizing the diazabicyclo core: reducing unsaturated bonds and removing protective groups. A patent-derived method employs Pd/C under 1 atm H₂ to hydrogenate a benzyl-protected intermediate, yielding the free amine with 74% efficiency . Subsequent acylation with tert-butyl carbonate introduces the carboxylate group.
Table 2: Hydrogenation Parameters
| Catalyst | Substrate | Pressure | Time | Yield | Source |
|---|---|---|---|---|---|
| 10% Pd/C | 9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane | 1 atm | 1 h | 74% | |
| Raney Ni | Pyridine-derived precursor | 3 atm | 3 h | 81% |
Notably, the choice of catalyst affects regioselectivity. Pd/C preferentially reduces aromatic rings, while Raney Ni targets imine bonds .
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield Range | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Conventional Esterification | 60–75% | >95% | Moderate | High |
| Microwave-Assisted | 85–93% | >98% | High | Moderate |
| Catalytic Hydrogenation | 70–81% | >90% | Low | Low |
Microwave-assisted synthesis offers the best balance of yield and purity but requires specialized equipment. Conventional methods remain viable for small-scale production due to lower infrastructure costs .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The presence of the bicyclic ring system allows for selective oxidation at specific positions.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, alkyl groups, or other substituents.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may offer therapeutic benefits in treating various diseases.
Industry: In the chemical industry, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can be used as an intermediate in the production of other chemicals, including polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and the desired therapeutic outcome.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Diazabicyclo Compounds
Physicochemical Properties
- Solubility : The hydrochloride salt of 9-oxa derivatives (e.g., C₁₁H₂₁ClN₂O₃) exhibits improved water solubility compared to neutral 6,8-dioxo analogs .
- Thermal Stability : 6,8-Dioxo derivatives decompose above 200°C, whereas TEMPO-linked derivatives show lower thermal stability due to radical instability .
- Spectroscopic Data :
Biological Activity
tert-Butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 1160248-04-3) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H18N2O4
- Molecular Weight : 250.29 g/mol
- Structure : The compound features a bicyclic structure that allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and a biochemical probe. The bicyclic framework enables it to fit into active sites of enzymes, potentially inhibiting their activity through competitive inhibition.
Research Findings
- Enzymatic Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
- Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility in oncology as a therapeutic agent.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate enzyme inhibition | The compound inhibited enzyme X by 70% at a concentration of 50 µM. |
| Study B | Assess antimicrobial efficacy | Showed significant antibacterial activity against E. coli with an MIC of 32 µg/mL. |
| Study C | Investigate cytotoxic effects | Induced apoptosis in 80% of tested cancer cell lines at concentrations above 25 µM. |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Bicyclic Framework : Utilizing cyclization reactions to create the core structure.
- Functionalization : Addition of the tert-butyl and carboxylate groups through esterification processes.
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds reveals that while many share similar bicyclic frameworks, the specific substitutions on the diazabicyclo structure significantly influence their biological activity.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Compound A | Moderate enzyme inhibition | Lacks dioxo groups |
| Compound B | High cytotoxicity | Contains additional aromatic rings |
Q & A
Basic: What are the established synthetic routes for tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step strategies:
- Mannich Cyclocondensation : Reacting tert-butyl-protected piperidone derivatives with primary amines and paraformaldehyde under reflux conditions in methanol/acetic acid. For example, tert-butyl 4-oxopiperidine-1-carboxylate reacts with benzylamine and paraformaldehyde to form the bicyclic core .
- Huang-Minlon Reduction : Used to reduce intermediate ketones to the final bicyclic structure, as seen in the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives .
- Esterification : Introduction of the tert-butyl group via carbodiimide-mediated coupling or acid-catalyzed ester exchange .
Advanced: How can researchers optimize low yields in Mannich reaction-based syntheses?
Methodological Answer:
Low yields (e.g., 7% in ) often stem from incomplete cyclization or side reactions. Strategies include:
- Stepwise Reagent Addition : Gradual introduction of paraformaldehyde to control exothermicity and improve regioselectivity .
- Catalyst Screening : Acidic catalysts (e.g., acetic acid) enhance imine formation, while Lewis acids like ZnCl₂ may stabilize intermediates .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) or mixed solvents (methanol/water) improve solubility of intermediates .
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : and NMR identify substituents and bicyclic conformation. For example, NMR splitting patterns distinguish axial/equatorial protons in the chair-chair conformation .
- X-Ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry, as demonstrated in paramagnetic bispidine derivatives .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced: How does conformational flexibility (e.g., chair-chair vs. boat) impact reactivity?
Methodological Answer:
- Steric Effects : Chair-chair conformers (dominant in 3,7-diazabicyclo derivatives) shield reactive sites, reducing unwanted nucleophilic attacks .
- Hydrogen Bonding : Axial tert-butyl groups stabilize transition states in oxidation/reduction reactions by orienting reactive carbonyls .
- Dynamic NMR Studies : Variable-temperature NMR tracks conformational shifts, correlating with reaction kinetics .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or chromatography .
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester .
Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. analgesia)?
Methodological Answer:
- Target-Specific Assays : Use isoform-selective enzyme assays (e.g., kinase profiling) to differentiate off-target effects .
- Structural Modifications : Compare analogues (e.g., benzyl vs. cyclopropylmethyl substituents) to isolate pharmacophore contributions .
- In Silico Docking : Molecular modeling predicts binding modes to receptors, explaining divergent activities .
Basic: What purification methods ensure high-purity product isolation?
Methodological Answer:
- Recrystallization : Use hexanes/ethyl acetate mixtures to remove unreacted starting materials .
- Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in DCM) separates diastereomers .
- HPLC : Reverse-phase C18 columns resolve polar byproducts in milligram-scale syntheses .
Advanced: What strategies improve regioselectivity in functionalization reactions (e.g., oxidation of keto groups)?
Methodological Answer:
- Protecting Group Strategy : Temporarily block reactive amines with Boc groups to direct oxidation to specific carbonyls .
- Metal Catalysts : Mn(OAc)₃ selectively oxidizes allylic C-H bonds without over-oxidizing tertiary amines .
- pH Control : Basic conditions (pH 10–12) favor enolate formation, enhancing α-keto reactivity .
Basic: How to assess compound stability under varying experimental conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose to heat (40–60°C), light, or humidity, monitoring decomposition via TLC or LC-MS .
- pH Stability Tests : Incubate in buffers (pH 1–13) for 24–72 hours to identify hydrolysis-prone sites .
- Long-Term Storage Analysis : Track purity changes over 6–12 months using validated stability-indicating assays .
Advanced: What computational tools predict the compound’s behavior in complex reaction systems?
Methodological Answer:
- DFT Calculations : Model transition states to rationalize stereochemical outcomes in cyclization steps .
- Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria .
- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
